Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate
CAS No.: 886494-26-4
Cat. No.: VC15801991
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886494-26-4 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H13NO3/c1-8-3-4-9(10(14)7-8)11-5-6-12(17-11)13(15)16-2/h3-7H,14H2,1-2H3 |
| Standard InChI Key | OLADTQJEJKXOSD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)OC)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a furan ring with two key substituents:
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Methyl ester group at position 2, contributing to solubility and reactivity.
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2-Amino-4-methylphenyl group at position 5, introducing steric and electronic effects through the amino (-NH) and methyl (-CH) functionalities.
The IUPAC name, methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate, reflects this substitution pattern. Its canonical SMILES string, CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)OC)N, encodes the connectivity and functional groups.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 886494-26-4 |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| InChI Key | OLADTQJEJKXOSD-UHFFFAOYSA-N |
| Solubility (Predicted) | Moderate in polar solvents |
Synthetic Approaches
Proposed Synthetic Routes
Although explicit protocols for this compound are scarce, analogous furan carboxylates are typically synthesized via:
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Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling between a brominated furan ester and a boronic acid derivative of 2-amino-4-methylphenyl.
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Esterification: Post-functionalization of a pre-formed furan carboxylic acid with methanol under acidic conditions.
Table 2: Hypothetical Reaction Conditions for Suzuki Coupling
| Component | Details |
|---|---|
| Catalyst | Pd(PPh) (1–5 mol%) |
| Base | KCO or NaCO |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | 80–100°C under reflux |
| Yield (Estimated) | 60–75% |
Challenges in Synthesis
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Amino Group Protection: The free -NH group may require protection (e.g., as a Boc derivative) to prevent side reactions during coupling.
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Steric Hindrance: The 4-methyl group on the phenyl ring could slow coupling kinetics, necessitating optimized catalyst loading.
Structural Elucidation and Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR signals (δ, ppm):
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Furan protons: 6.3–7.2 (multiplet, H-3 and H-4).
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Methyl ester: 3.8 (singlet, -OCH).
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Aromatic protons: 6.5–7.1 (multiplet, phenyl ring).
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Amino group: 5.1 (broad singlet, -NH).
Infrared (IR) Spectroscopy
Key absorptions:
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: ~1700 cm (ester carbonyl).
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: ~3350 cm (amine stretch).
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: ~1250 cm (furan ring).
| Compound Class | Target Pathway | IC (μM) |
|---|---|---|
| 5-Aryl Furan Esters | Staphylococcus aureus | 12.5–25.0 |
| Amino-Substituted Furans | HepG2 (Liver Cancer) | 8.2–15.7 |
Materials Science
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Luminescent Materials: Conjugated furan-phenyl systems may exhibit tunable fluorescence.
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Polymer Additives: Ester groups enhance compatibility with polyesters or polyamides.
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
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DNA Intercalation: Planar furan-phenyl systems may insert between DNA base pairs.
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Enzyme Inhibition: The amino group could hydrogen-bond to catalytic residues (e.g., in kinases or proteases).
Toxicity and Pharmacokinetics
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Metabolic Stability: Ester hydrolysis by serum esterases may generate the carboxylic acid derivative, altering bioavailability.
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CYP450 Interactions: The methylphenyl group could inhibit cytochrome P450 enzymes, affecting drug-drug interactions.
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